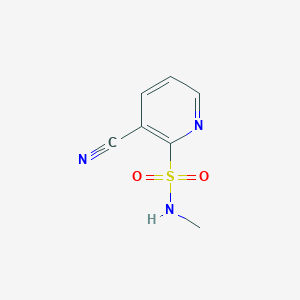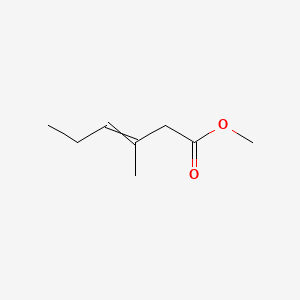
Agn-PC-0jsuoh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0jsuoh is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0jsuoh typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the reduction of silver nitrate (AgNO₃) using a reducing agent such as hydrogen peroxide (H₂O₂) in the presence of a stabilizing agent like polyvinylpyrrolidone (PVP) . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be meticulously controlled. The use of continuous flow reactors allows for the efficient production of the compound with high purity and yield. Additionally, green synthesis methods using plant extracts as reducing agents have been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0jsuoh undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂).
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Carried out in acidic or basic media with oxidizing agents.
Reduction: Conducted in the presence of reducing agents under controlled temperature and pressure.
Substitution: Performed using halogens or alkylating agents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silver oxide (Ag₂O) or other oxidized derivatives, while reduction reactions can produce metallic silver (Ag) or reduced organic compounds.
Scientific Research Applications
Agn-PC-0jsuoh has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.
Mechanism of Action
The mechanism of action of Agn-PC-0jsuoh involves several molecular targets and pathways:
Antimicrobial Activity: The compound releases silver ions (Ag⁺) that interact with bacterial cell membranes, causing disruption and cell death.
Catalytic Activity: Acts as a catalyst by providing active sites for chemical reactions, facilitating the conversion of reactants to products.
Therapeutic Effects: In medical applications, the compound interacts with biological molecules to promote healing and reduce inflammation.
Comparison with Similar Compounds
Agn-PC-0jsuoh can be compared with other similar compounds, such as:
Silver Nanoparticles (AgNPs): Both compounds exhibit antimicrobial properties, but this compound may offer enhanced stability and reactivity.
Copper Nanoparticles (CuNPs): While CuNPs also have antimicrobial properties, they are more prone to oxidation compared to this compound.
Gold Nanoparticles (AuNPs): AuNPs are known for their biocompatibility and use in medical applications, but this compound may provide better catalytic activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study for researchers and industry professionals alike.
Properties
CAS No. |
50652-84-1 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
methyl 3-methylhex-3-enoate |
InChI |
InChI=1S/C8H14O2/c1-4-5-7(2)6-8(9)10-3/h5H,4,6H2,1-3H3 |
InChI Key |
XQNORLNSMPRAMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


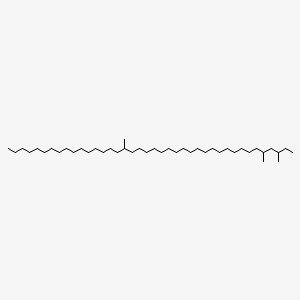


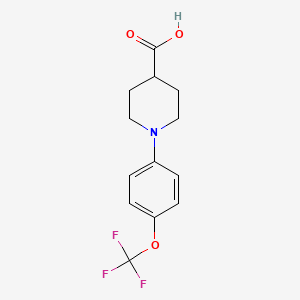

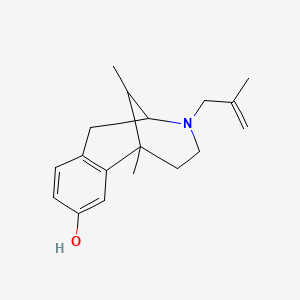
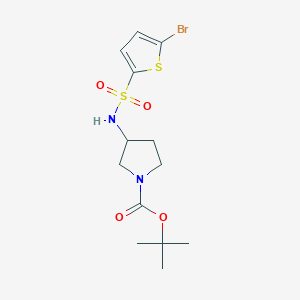

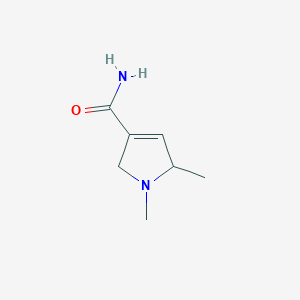
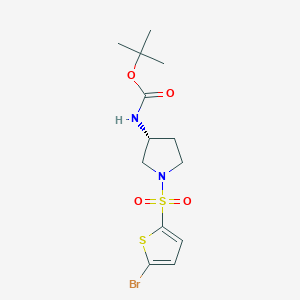
![Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester](/img/structure/B13971701.png)
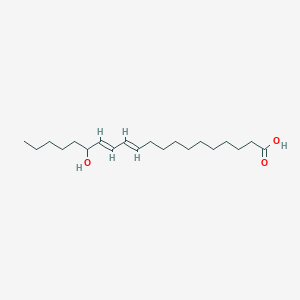
![1H-Indole-3-acetonitrile, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13971709.png)
